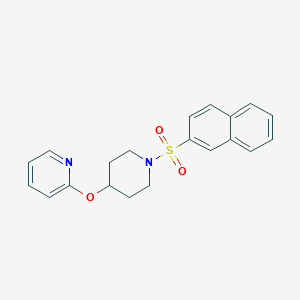

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

描述

属性

IUPAC Name |

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h1-9,12,15,18H,10-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKVTARVPFHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The naphthalene sulfonyl group is then introduced through sulfonylation reactions, which involve the reaction of naphthalene with sulfonyl chlorides under basic conditions . Finally, the pyridine moiety is attached via nucleophilic substitution reactions, where the piperidine derivative reacts with a pyridine halide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

化学反应分析

Types of Reactions

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted pyridine derivatives .

科学研究应用

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

相似化合物的比较

The compound’s structural analogs differ primarily in the sulfonyl substituent, piperidine/pyridine substitution patterns, and appended aromatic groups. Below is a detailed comparison with key derivatives:

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : The target compound (368.49 g/mol) is lighter than analogs like 6m (558.99 g/mol) due to the absence of heavy substituents (e.g., CF₃, Cl).

- Melting Points: Derivatives with halogenated or polar substituents (e.g., 6m, 6n, 6o in ) exhibit higher melting points (108–114°C) compared to non-halogenated analogs, likely due to enhanced intermolecular forces.

- Lipophilicity : The naphthalen-2-ylsulfonyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to dimethylisoxazole sulfonyl derivatives (logP ~2.8) , which may improve membrane permeability but reduce aqueous solubility.

Spectroscopic Data

- ¹H NMR : The target compound’s spectrum would feature:

- HRMS : Expected [M+H]⁺ peak at m/z 369.13 (calculated: 368.49).

Metabolic Stability

- The naphthalene moiety in the target compound may slow oxidative metabolism compared to phenyl-sulfonyl analogs, as seen in , where methanesulfonylphenyl derivatives undergo rapid hepatic clearance.

生物活性

The compound 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that may confer various pharmacological properties, making it a subject of interest in drug development and biological research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.4 g/mol. The compound includes a pyridine ring, a piperidine moiety, and a naphthalenesulfonyl group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated through various assays, revealing significant activity against cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that it exhibited significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be below those of standard chemotherapeutic agents, indicating strong potential for further development as an anticancer drug .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, showing promising results comparable to existing antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Pyridone | Pyridine ring | Antimicrobial |

| Naphthalene Derivatives | Naphthalene moiety | Anticancer |

This comparison highlights how variations in structure can influence biological activity.

常见问题

Q. What are the optimized synthetic routes for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine, and how can purity be ensured?

The synthesis typically involves coupling a naphthalene sulfonyl chloride derivative with a piperidin-4-yloxy-pyridine intermediate. A common approach is to use a base such as NaOH in dichloromethane (DCM) to facilitate sulfonylation, followed by purification via column chromatography. For example, similar sulfonylation reactions achieve yields of ~70–85% with purity ≥99% when monitored by HPLC and NMR . Key steps include:

Q. How should researchers handle safety risks associated with this compound during synthesis?

Critical safety protocols include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as naphthalene derivatives may release toxic fumes during reactions .

- Emergency Measures : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation if symptoms persist .

Q. What spectroscopic techniques are recommended for structural elucidation?

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (naphthalene protons) and δ 3.5–4.0 ppm (piperidinyloxy protons) confirm core structure .

- FT-IR : Absorptions at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₀H₁₈N₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

Discrepancies may arise from assay-specific conditions or structural analogs. To address this:

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selectivity .

- Metabolic Stability : Assess hepatic microsomal stability to rule out metabolite interference .

- Structural Analog Comparison : Benchmark against 4-(naphthalen-2-yl)piperidine derivatives, which show varying receptor affinities due to sulfonyl group positioning .

Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Q. How do reaction solvents influence the stereochemical outcome of sulfonylation?

Polar aprotic solvents (e.g., DCM) favor sulfonylation by stabilizing transition states, while DMF may lead to racemization. For example:

- Diastereomer Control : Chiral HPLC separates enantiomers when using DCM, achieving >95% enantiomeric excess (ee) .

- Solvent Polarity : Lower polarity reduces side reactions (e.g., hydrolysis of sulfonyl intermediates) .

Methodological Recommendations

- Synthetic Optimization : Scale-up reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sulfonyl groups .

- Toxicity Screening : Use zebrafish embryo models for rapid in vivo toxicity profiling .

- Data Reproducibility : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。